
Sp-5,6-Dcl-cbimps
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sp-5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole-3’,5’-cyclic monophosphorothioate involves several key steps:
Formation of the Benzimidazole Ring: The initial step involves the formation of the benzimidazole ring through the reaction of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Ribofuranosyl Group: The ribofuranosyl group is introduced via glycosylation, typically using a protected ribofuranosyl halide.
Cyclization and Phosphorothioate Formation: The cyclic monophosphorothioate moiety is formed through cyclization and subsequent introduction of the phosphorothioate group using a suitable phosphorylating agent.
Industrial Production Methods
Industrial production of Sp-5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole-3’,5’-cyclic monophosphorothioate follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, stringent reaction control, and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Sp-5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole-3’,5’-cyclic monophosphorothioate undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phosphorothioate group.
Substitution: The chlorine atoms on the benzimidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: The major product is the corresponding sulfoxide or sulfone.
Substitution: The major products are the substituted benzimidazole derivatives.
Scientific Research Applications
Sp-5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole-3’,5’-cyclic monophosphorothioate has a wide range of scientific research applications:
Chemistry: Used as a tool to study cyclic adenosine monophosphate-dependent protein kinase signaling pathways.
Biology: Employed in cell signaling studies to activate cyclic adenosine monophosphate-dependent protein kinase in intact cells.
Medicine: Investigated for its potential in modulating insulin release and platelet aggregation.
Industry: Utilized in the development of biochemical assays and as a reference compound in pharmacological studies
Mechanism of Action
Sp-5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole-3’,5’-cyclic monophosphorothioate exerts its effects by selectively activating cyclic adenosine monophosphate-dependent protein kinase. The compound binds to the regulatory subunits of the kinase, causing a conformational change that activates the catalytic subunits. This activation leads to the phosphorylation of target proteins, thereby modulating various cellular processes .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-cyclic adenosine monophosphate: Another cyclic adenosine monophosphate analog used to activate cyclic adenosine monophosphate-dependent protein kinase.
Dibutyryl-cyclic adenosine monophosphate: A widely used cyclic adenosine monophosphate analog with lower metabolic stability compared to Sp-5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole-3’,5’-cyclic monophosphorothioate
Uniqueness
Sp-5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole-3’,5’-cyclic monophosphorothioate is unique due to its high lipophilicity, excellent membrane permeability, and metabolic stability. These properties make it superior to other cyclic adenosine monophosphate analogs in terms of potency and effectiveness in activating cyclic adenosine monophosphate-dependent protein kinase .
Properties
Molecular Formula |
C12H10Cl2N2NaO5PS |
|---|---|
Molecular Weight |
419.2 g/mol |
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-(5,6-dichlorobenzimidazol-1-yl)-2-oxo-2-sulfido-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C12H11Cl2N2O5PS.Na/c13-5-1-7-8(2-6(5)14)16(4-15-7)12-10(17)11-9(20-12)3-19-22(18,23)21-11;/h1-2,4,9-12,17H,3H2,(H,18,23);/q;+1/p-1/t9-,10-,11-,12-,22?;/m1./s1 |
InChI Key |
LXTHVPHQPNCKKG-MOBMELGVSA-M |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=CC(=C(C=C43)Cl)Cl)O)OP(=O)(O1)[S-].[Na+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=CC(=C(C=C43)Cl)Cl)O)OP(=O)(O1)[S-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


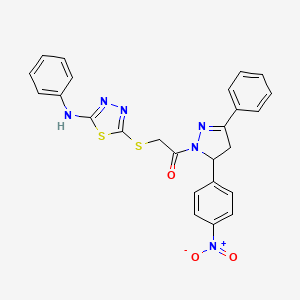

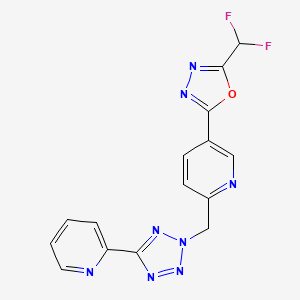
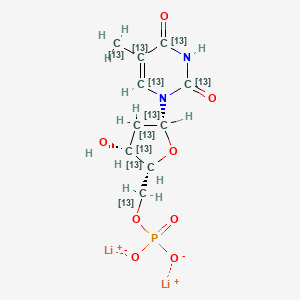


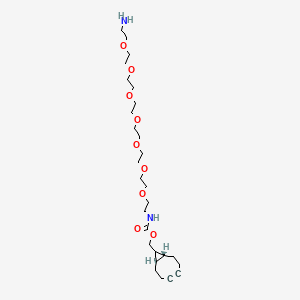
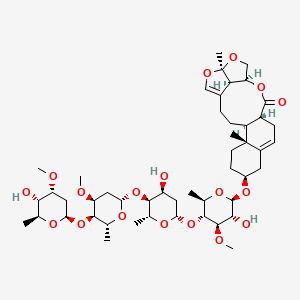
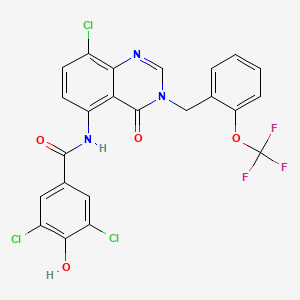
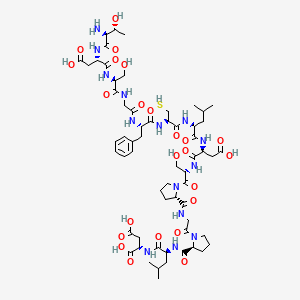
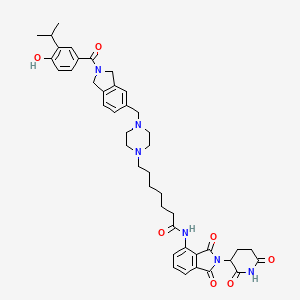
![2-[[(Z)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+);hydron](/img/structure/B12376027.png)

![(E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide](/img/structure/B12376040.png)
